2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
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Overview
Description
- The compound’s systematic name is 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide .
- It belongs to the class of spiro compounds, characterized by a unique spirocyclic structure.
- The compound’s molecular formula is C13H15N5O3 .
Preparation Methods
- Synthetic Routes :
- Unfortunately, specific synthetic routes for this compound are not widely documented in the literature.
- it likely involves the condensation of appropriate precursors to form the spirocyclic core.
- Industrial Production :
- Industrial-scale production methods are not well-established due to limited demand and research.
Chemical Reactions Analysis
- Reactivity :
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.
- Substitution: Nucleophilic substitution reactions using appropriate nucleophiles.
- Major Products :
- The specific products formed depend on the reaction conditions and substituents present.
Scientific Research Applications
- Chemistry :
- The compound’s unique spirocyclic structure makes it interesting for synthetic chemists exploring novel scaffolds.
- Biology and Medicine :
- Limited research exists, but potential applications could involve drug discovery or bioactive compound development.
- Industry :
- No established industrial applications currently exist.
Mechanism of Action
- Unfortunately, detailed information on the compound’s mechanism of action is scarce.
- Further research is needed to understand its interactions with molecular targets and pathways.
Comparison with Similar Compounds
- Similar Compounds :
- Uniqueness :
- The compound’s spirocyclic structure sets it apart from other related compounds.
Properties
Molecular Formula |
C13H17N5O3 |
---|---|
Molecular Weight |
291.31 g/mol |
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(1-methylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C13H17N5O3/c1-17-7-9(6-14-17)15-10(19)8-18-11(20)13(16-12(18)21)4-2-3-5-13/h6-7H,2-5,8H2,1H3,(H,15,19)(H,16,21) |
InChI Key |
NVPMLUMOZCTTNS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CN2C(=O)C3(CCCC3)NC2=O |
Origin of Product |
United States |
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